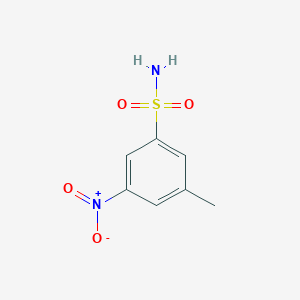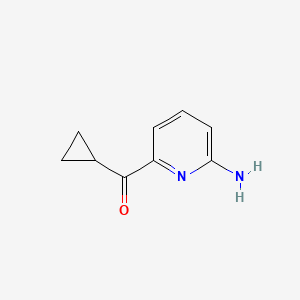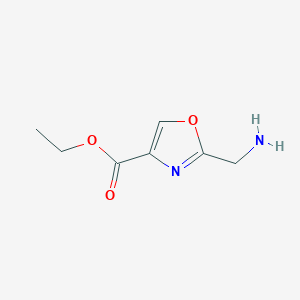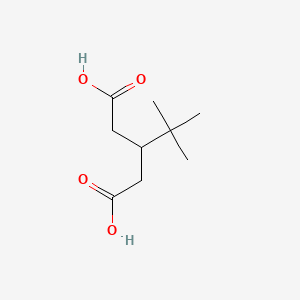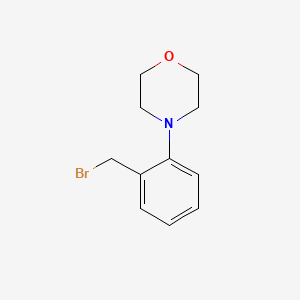
4-(2-(Bromomethyl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Bromomethyl)phenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a bromomethyl group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bromomethyl)phenyl)morpholine typically involves the bromination of a precursor compound. One common method is the bromination of 2-(morpholin-4-yl)phenylmethanol using a brominating agent such as phosphorus tribromide or N-bromosuccinimide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Bromomethyl)phenyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
4-(2-(Bromomethyl)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Bromomethyl)phenyl)morpholine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Chloromethyl)phenyl)morpholine
- 4-(2-(Fluoromethyl)phenyl)morpholine
- 4-(2-(Iodomethyl)phenyl)morpholine
Uniqueness
4-(2-(Bromomethyl)phenyl)morpholine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-[2-(bromomethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H14BrNO/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9H2 |
InChI Key |
QNSYEJZUQQIVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


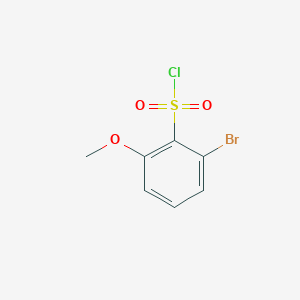
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
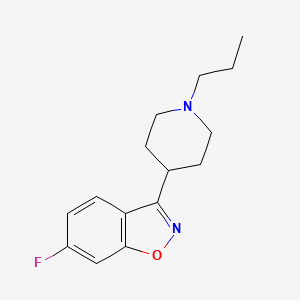
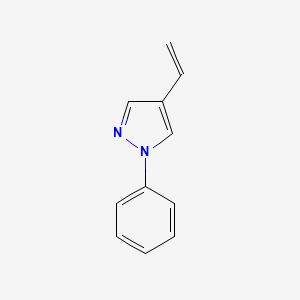
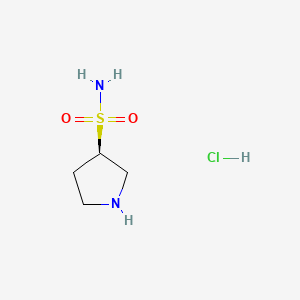

amine](/img/structure/B13583639.png)
